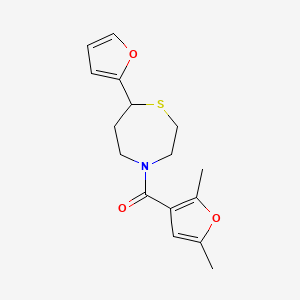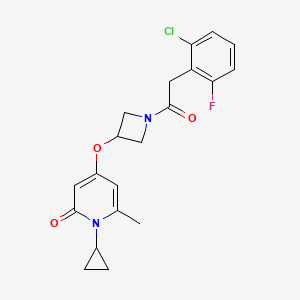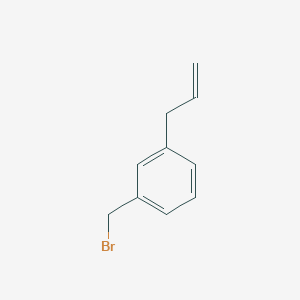
1-Allyl-3-(bromomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(bromomethyl)benzene is an organic compound with the molecular formula C9H9Br. It has a molecular weight of 197.07 . The compound is a liquid under normal conditions .
Synthesis Analysis
The synthesis of 1-Allyl-3-(bromomethyl)benzene could potentially involve a multi-step process. One possible method could be the bromination of toluene under conditions suitable for a free radical halogenation . Another method could involve the Friedel–Crafts alkylation with CH3Cl/AlCl3 .Molecular Structure Analysis
The molecular structure of 1-Allyl-3-(bromomethyl)benzene consists of a benzene ring substituted with an allyl group and a bromomethyl group . The InChI code for this compound is 1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 .Chemical Reactions Analysis
The chemical reactions involving 1-Allyl-3-(bromomethyl)benzene could potentially include nucleophilic substitution reactions . The presence of the bromine atom makes it a good leaving group, allowing for various nucleophiles to attack and replace the bromine.Physical And Chemical Properties Analysis
1-Allyl-3-(bromomethyl)benzene is a liquid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Mecanismo De Acción
Target of Action
The primary target of 1-Allyl-3-(bromomethyl)benzene is the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which is the benzene in this case . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
1-Allyl-3-(bromomethyl)benzene interacts with its targets through a free radical bromination, nucleophilic substitution, and oxidation . In the free radical bromination, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . The succinimidyl radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
The biochemical pathways affected by 1-Allyl-3-(bromomethyl)benzene involve the formation of a new carbon-bromine bond at the benzylic position . This reaction can lead to the formation of various organic compounds, depending on the other reactants present in the reaction . For instance, it can participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The bromine atom is a heavy halogen, which could impact the compound’s lipophilicity and thus its absorption and distribution .
Result of Action
The result of the action of 1-Allyl-3-(bromomethyl)benzene is the formation of a new organic compound with a bromine atom at the benzylic position . This can lead to the creation of various organic compounds, depending on the other reactants present in the reaction .
Action Environment
The action of 1-Allyl-3-(bromomethyl)benzene can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature, as the compound should be stored in an inert atmosphere at 2-8°C . Additionally, the presence of other reactants and catalysts can also influence the compound’s reactivity .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-(bromomethyl)-3-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-4-9-5-3-6-10(7-9)8-11/h2-3,5-7H,1,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVVAUAQMPIANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138268-60-5 |
Source


|
| Record name | 1-(bromomethyl)-3-(prop-2-en-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2458376.png)
![tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate](/img/structure/B2458377.png)
![8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2458378.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2458379.png)
![N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide](/img/structure/B2458380.png)
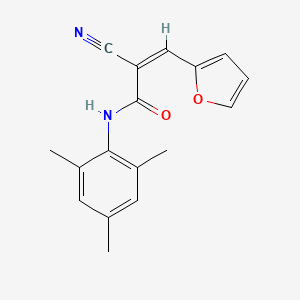
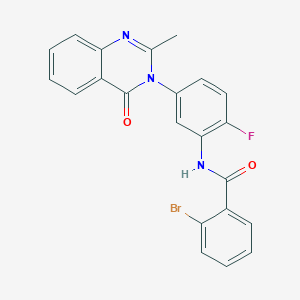
![1-(benzo[d]isoxazol-3-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2458385.png)
![Methyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2458387.png)

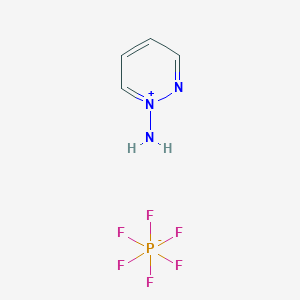
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2458393.png)
